molecular formula C5H4O B14633462 Bicyclo[2.1.0]pent-2-en-5-one CAS No. 54166-57-3

Bicyclo[2.1.0]pent-2-en-5-one

Cat. No.: B14633462
CAS No.: 54166-57-3
M. Wt: 80.08 g/mol
InChI Key: LLBKWGOFEXFBSU-UHFFFAOYSA-N
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Description

Bicyclo[2.1.0]pent-2-en-5-one is an organic compound with the molecular formula C₅H₄O. It is a bicyclic compound, meaning it contains two fused rings. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.1.0]pent-2-en-5-one can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with a suitable oxidizing agent to form the desired bicyclic structure. The reaction conditions typically involve the use of a solvent such as heptane and may require specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.0]pent-2-en-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other bicyclic compounds.

    Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce different bicyclic hydrocarbons .

Scientific Research Applications

Bicyclo[2.1.0]pent-2-en-5-one has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug design and synthesis, often involves this compound.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which bicyclo[2.1.0]pent-2-en-5-one exerts its effects involves its unique bicyclic structure, which influences its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application but often include interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

54166-57-3

Molecular Formula

C5H4O

Molecular Weight

80.08 g/mol

IUPAC Name

bicyclo[2.1.0]pent-2-en-5-one

InChI

InChI=1S/C5H4O/c6-5-3-1-2-4(3)5/h1-4H

InChI Key

LLBKWGOFEXFBSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C1C2=O

Origin of Product

United States

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